Fosfomycin calcium
Overview
Description
Fosfomycin calcium is a broad-spectrum antibiotic that has been in clinical use since the 1970s. It is a phosphonic acid derivative that inhibits bacterial cell wall synthesis by targeting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This compound is effective against both Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections .
Mechanism of Action
Target of Action
Fosfomycin calcium primarily targets the enzyme MurA in both Gram-positive and Gram-negative bacteria . This enzyme plays a crucial role in the initial step of peptidoglycan biosynthesis, which is essential for bacterial cell wall formation .
Mode of Action
This compound is a bactericidal antibiotic that works by irreversibly inhibiting the MurA enzyme . This inhibition blocks the synthesis of peptidoglycan, a key component of the bacterial cell wall . The compound penetrates the microorganism using the alpha glycerophosphate transport system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting the MurA enzyme, fosfomycin disrupts this pathway, leading to the inability of bacteria to form a proper cell wall . This results in the death of the bacteria, hence its bactericidal property .
Pharmacokinetics
It has a low oral bioavailability of less than 50% . Despite this, it has extensive tissue penetration, making it potentially useful for treating infections in various body parts, including the CNS, soft tissues, bone, lungs, and abscesses . The accumulated fraction of fosfomycin excreted in urine is around 18%, consistent with its low oral bioavailability and its almost exclusively renal clearance by glomerular filtration as unchanged drug .
Result of Action
The primary result of this compound’s action is the death of the bacteria . By inhibiting the synthesis of peptidoglycan, fosfomycin causes the bacterial cell wall to become weak and unstable, leading to bacterial lysis .
Action Environment
The action of this compound can be influenced by environmental factors such as the acidity of the stomach. Studies with this compound have shown that before reaching the small intestine, fosfomycin undergoes acid-catalyzed hydrolysis in the stomach, where intragastric acidity and gastric emptying rate can affect the extent of fosfomycin’s hydrolytic degradation and—consequently—its bioavailability .
Biochemical Analysis
Biochemical Properties
Fosfomycin calcium effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA, in both Gram-positive and Gram-negative bacteria . This unique mechanism of action, along with its low toxicity, broad spectrum of antibacterial activity, excellent pharmacodynamic/pharmacokinetic properties, and good bioavailability, has led to its approval for clinical use in the treatment of urinary tract bacterial infections in many countries .
Cellular Effects
This compound has a broad spectrum of activity and is active against both gram-positive and gram-negative bacteria . It reduces the adhesion of bacterial cells to urinary epithelial cells . The adhesion of Streptococcus pneumoniae and Haemophilus influenzae to respiratory epithelial cells is also reduced .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly inhibiting an early stage in cell wall synthesis . It blocks the enzyme MurA, which is involved in the initial step of peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria .
Temporal Effects in Laboratory Settings
Studies with this compound have shown that before reaching the small intestine, fosfomycin undergoes acid-catalyzed hydrolysis in the stomach, where intragastric acidity and gastric emptying rate can affect the extent of fosfomycin’s hydrolytic degradation and—consequently—its bioavailability .
Dosage Effects in Animal Models
In post-weaning piglets, this compound pharmacokinetics and bioavailability were studied after oral administration at 30 mg/kg of bodyweight . The T1/2 was of 1.80 ± 0.89 h. Cmax, Tmax and bioavailability were 3.60 ± 0.96 μg/mL, 3.00 ± 0.00 h and 20.0 ± 1.85 %, respectively .
Metabolic Pathways
This compound is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring . It effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA .
Transport and Distribution
This compound is transported into the bacterial cytoplasm via the alpha glycerophosphate transport system . It does not bind to plasma proteins and is cleared via the kidneys . Due to its extensive tissue penetration, fosfomycin may be indicated for infections of the CNS, soft tissues, bone, lungs, and abscesses .
Subcellular Localization
This compound is a small molecule that can easily penetrate bacterial cells to exert its effects . It acts inside the bacterial cytoplasm by inhibiting cell wall and early murein/peptidoglycan synthesis in proliferating bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosfomycin calcium can be synthesized from fosfomycin phenylethylamine salt. The process involves dissolving fosfomycin phenylethylamine salt in sodium hydroxide solution to form fosfomycin sodium salt solution. This solution is then reacted with calcium chloride solution to produce this compound .
Industrial Production Methods: In industrial settings, this compound is prepared by mixing fosfomycin phenylethylamine salt with calcium hydroxide in a three-necked flask, followed by stirring at 30-40°C for several hours. The mixture is then filtered, and the resulting filter cake is washed and dried to obtain this compound with a high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fosfomycin calcium undergoes various chemical reactions, including:
Oxidation: Fosfomycin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in fosfomycin.
Substitution: Substitution reactions can introduce new functional groups into the fosfomycin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions include various fosfomycin derivatives with altered antibacterial properties .
Scientific Research Applications
Fosfomycin calcium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of phosphonic acid derivatives.
Biology: this compound is employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Comparison with Similar Compounds
Fosfomycin calcium is unique among antibiotics due to its phosphonic acid structure and its ability to inhibit MurA. Similar compounds include:
Fosfomycin disodium: Used for parenteral administration, it has similar antibacterial properties but different pharmacokinetics.
Fosfomycin trometamol: This formulation has improved bioavailability and is preferred for oral administration
This compound stands out due to its broad-spectrum activity, low toxicity, and effectiveness against multidrug-resistant bacteria, making it a valuable antibiotic in both clinical and research settings .
Properties
Key on ui mechanism of action |
Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive. By preventing MurA from catalyzing the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), fosfomycin inhibits the production of the peptidoglycan precursor UDP N-acetylmuramic acid (UDP-MurNAc). Ultimately, the first step of bacterial cell wall synthesis is disrupted. In _Escherichia coli_, fosfomycin gains entry into bacterial cells via two mechanisms: the L-alpha-glycerophosphate system and the hexose-6-phosphate transporter system. Fosfomycin also has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin. The adhesion of _Streptococcus pneumoniae_ and _Haemophilus influenzae_ to respiratory epithelial cells is also reduced |
---|---|
CAS No. |
26016-98-8 |
Molecular Formula |
C3H7CaO4P |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
calcium;[(2S,3R)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/t2-,3+;/m0./s1 |
InChI Key |
XXIDJCLHAMGLRU-LJUKVTEVSA-N |
SMILES |
CC1C(O1)P(=O)([O-])[O-].[Ca+2] |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O.[Ca] |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.[Ca] |
Appearance |
Solid powder |
melting_point |
94 °C |
Key on ui other cas no. |
26016-98-8 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
4.69e+01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Calcium fosfomycin; AN-8336; CS-4631; AN8336; CS4631; AN 8336; CS 4631 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fosfomycin calcium exert its antibacterial effect?
A1: [, , ] Fosfomycin acts by inhibiting the first committed step in bacterial cell wall biosynthesis. It irreversibly binds to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme responsible for catalyzing the transfer of enolpyruvate from phosphoenolpyruvate to UDP-N-acetylglucosamine. This disrupts the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), an essential component of peptidoglycan. Without peptidoglycan, bacteria lose their structural integrity and become susceptible to lysis.
Q2: What makes fosfomycin effective against a broad range of bacteria?
A2: [] MurA, the target enzyme of fosfomycin, is highly conserved across both Gram-positive and Gram-negative bacteria. This similarity in the active site of MurA across bacterial species contributes to fosfomycin's broad-spectrum activity.
Q3: Is there any spectroscopic data available for this compound?
A4: [, , ] Several research papers mentioned the use of High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Evaporative Light Scattering Detection (ELSD) and tandem mass spectrometry (LC-MS/MS) for the quantification of this compound and its related substances. These techniques provide valuable information about the compound's structure and purity.
Q4: What is the bioavailability of this compound?
A5: [, ] this compound exhibits lower bioavailability compared to other formulations like fosfomycin trometamol. Its bioavailability is approximately half that of fosfomycin trometamol, ranging between 18% to 29%.
Q5: How is this compound eliminated from the body?
A7: [] Fosfomycin is primarily excreted unchanged in the urine. The high urinary recovery rate makes it particularly effective in treating urinary tract infections.
Q6: What types of infections is this compound commonly used to treat?
A8: [, , , ] this compound is often used to treat urinary tract infections (UTIs), particularly uncomplicated cystitis in women. It is also considered a potential treatment option for infections caused by multidrug-resistant bacteria, given its unique mechanism of action.
Q7: Are there any known resistance mechanisms to fosfomycin?
A9: [, ] While resistance to fosfomycin remains relatively low, it can develop through mutations in the MurA enzyme, reducing its binding affinity to fosfomycin. Additionally, bacteria can develop mechanisms to reduce fosfomycin uptake, limiting its intracellular concentration.
Q8: Are there different formulations of fosfomycin available?
A11: [, , , ] Yes, aside from this compound, there's fosfomycin trometamol, a formulation with higher bioavailability. Researchers are exploring other formulations like freeze-dried tablets and orally disintegrating tablets to enhance patient compliance and improve drug delivery.
Q9: What analytical methods are used to study this compound?
A12: [, , , , , , ] Researchers utilize various techniques to analyze this compound, including:
Q10: What are the areas of ongoing research related to this compound?
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.